molecular formula C26H23BrN2O4S B322311 2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}acetamide

2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B322311
M. Wt: 539.4 g/mol
InChI Key: YFXBREYZNBTBCC-UHFFFAOYSA-N
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Description

2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}acetamide is a complex organic compound with a molecular formula of C26H23BrN2O4S and a molecular weight of 539.44082 g/mol This compound is characterized by its unique structure, which includes a brominated naphthyl group, an anilino sulfonyl group, and an acetamide linkage

Preparation Methods

The synthesis of 2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}acetamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The brominated naphthyl group and the anilino sulfonyl group are believed to play key roles in its activity. These groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H23BrN2O4S

Molecular Weight

539.4 g/mol

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C26H23BrN2O4S/c1-17-7-13-23(18(2)15-17)29-34(31,32)21-11-9-20(10-12-21)28-25(30)16-33-24-14-8-19-5-3-4-6-22(19)26(24)27/h3-15,29H,16H2,1-2H3,(H,28,30)

InChI Key

YFXBREYZNBTBCC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C4=CC=CC=C4C=C3)Br)C

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C4=CC=CC=C4C=C3)Br)C

Origin of Product

United States

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